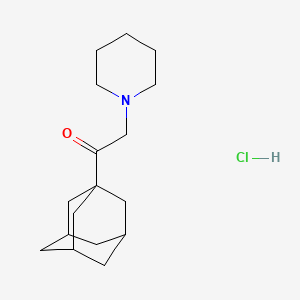
Ketone, 1-adamantyl piperidinomethyl, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketone, 1-adamantyl piperidinomethyl, hydrochloride is a complex organic compound featuring an adamantane core, a piperidinomethyl group, and a hydrochloride moiety
Synthetic Routes and Reaction Conditions:
Adamantane Derivative Synthesis: The synthesis of 1-adamantyl piperidinomethyl, hydrochloride typically begins with the construction of the adamantane framework. This can be achieved through methods such as total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues.
Functionalization: The adamantane core is functionalized by introducing the piperidinomethyl group. This step often involves cyclization reactions and the use of specific reagents to ensure the correct positioning of the functional group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is typically achieved by treating the ketone derivative with hydrochloric acid.
Industrial Production Methods:
Scale-Up Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the adamantane core or the piperidinomethyl group is oxidized to introduce new functional groups.
Reduction: Reduction reactions can be performed to convert ketone groups to alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction typically results in alcohols or amines.
Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated compounds, esters, or ethers.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies. Biology: In biological research, the compound can be used as a probe to study biological systems, particularly in understanding molecular interactions and pathways. Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The adamantane core is known for its ability to cross biological membranes, making it useful in drug delivery systems. Industry: The compound's unique properties make it suitable for use in materials science, such as in the creation of advanced polymers or nanomaterials.
作用機序
The mechanism by which Ketone, 1-adamantyl piperidinomethyl, hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The adamantane core can enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that lead to biological effects.
Pathways: The compound may influence various cellular pathways, such as those involved in cell growth, differentiation, or apoptosis.
類似化合物との比較
Adamantane Derivatives: Other compounds with an adamantane core, such as 1-adamantylamine or 1-adamantylmethanol.
Piperidinomethyl Derivatives: Compounds with a piperidinomethyl group attached to different cores.
Hydrochloride Salts: Other hydrochloride salts of organic compounds.
Uniqueness: Ketone, 1-adamantyl piperidinomethyl, hydrochloride is unique due to its combination of the adamantane core, piperidinomethyl group, and hydrochloride moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
23479-47-2 |
|---|---|
分子式 |
C17H28ClNO |
分子量 |
297.9 g/mol |
IUPAC名 |
1-(1-adamantyl)-2-piperidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c19-16(12-18-4-2-1-3-5-18)17-9-13-6-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2;1H |
InChIキー |
JAPQLDFOGYVHMQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















